![molecular formula C16H12F3NO2 B6641591 2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B6641591.png)
2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide
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Overview
Description
2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide, commonly known as THIIC, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. THIIC is a small molecule that is structurally similar to a natural compound called resveratrol, which is known for its antioxidant properties. THIIC has been shown to have various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mechanism of Action
The mechanism of action of THIIC is not fully understood. However, it is thought to act by inhibiting various signaling pathways involved in cell growth and inflammation. THIIC has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
THIIC has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. THIIC has also been shown to have neuroprotective effects, making it a potential candidate for research in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
THIIC has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a versatile tool for research. THIIC has also been shown to have low toxicity, making it a safe compound to work with. However, THIIC has some limitations. It is not water-soluble, which can make it difficult to work with in certain experimental settings. Additionally, THIIC has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on THIIC. One area of research is the development of THIIC-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the study of THIIC's neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of THIIC and its potential applications in various fields of research.
Synthesis Methods
The synthesis of THIIC involves several steps, including the reaction of 2,4,5-trifluoroaniline with 2-bromo-1-indanone to form a key intermediate. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form THIIC. The synthesis of THIIC is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
THIIC has been shown to have various applications in scientific research. It has been studied extensively for its potential as an anti-cancer agent. THIIC has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment. Additionally, THIIC has been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
properties
IUPAC Name |
2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c17-11-7-13(19)12(18)6-10(11)16(22)20-15-9-4-2-1-3-8(9)5-14(15)21/h1-4,6-7,14-15,21H,5H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXAURNUJSFBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide |
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